4-Isopropylpicolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

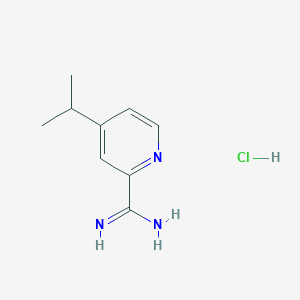

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1179362-40-3 |

|---|---|

Molecular Formula |

C9H14ClN3 |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-propan-2-ylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C9H13N3.ClH/c1-6(2)7-3-4-12-8(5-7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |

InChI Key |

LNPJPSYJNZMZJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=N)N.Cl |

Origin of Product |

United States |

Contextualization Within Picolinimidamide Chemistry and Imidamide Derivatives

4-Isopropylpicolinimidamide (B13673939) hydrochloride is a specific derivative belonging to the broader classes of picolinimidamides and imidamide derivatives. The core of this molecule is the picolinimidamide (B1582038) scaffold, which is characterized by a pyridine (B92270) ring substituted at the 2-position with a carboximidamide group. The "4-isopropyl" designation indicates the presence of an isopropyl group at the 4-position of the pyridine ring. The "hydrochloride" suffix signifies that the compound is supplied as a hydrochloride salt, which often enhances stability and solubility.

The imidamide functional group, also known as a carboxamidine, is the nitrogen analogue of a carboxylic acid, where the carbonyl oxygen is replaced by a nitrogen atom and the hydroxyl group is replaced by an amino group. This structural feature imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical applications. Picolinimidamides, in particular, combine the coordination properties of the pyridine ring with the reactivity of the imidamide group, leading to a rich and diverse chemistry.

The synthesis of picolinimidamide derivatives often involves the reaction of a corresponding picolinonitrile with an amine or ammonia (B1221849), a method that has been adapted for a variety of substituted pyridines. mdpi.com The presence of the isopropyl group at the 4-position of the pyridine ring in 4-isopropylpicolinimidamide hydrochloride can influence its reactivity and physical properties through steric and electronic effects.

Significance in Contemporary Organic Synthesis and Catalysis Research

While specific research on 4-isopropylpicolinimidamide (B13673939) hydrochloride is not extensively documented in publicly available literature, the broader class of picolinimidamides and related N-containing ligands has garnered significant attention in contemporary organic synthesis and catalysis. These compounds often serve as ligands for transition metals, such as palladium and copper, in a variety of cross-coupling reactions. nih.govnih.govnih.gov

The nitrogen atoms in the pyridine (B92270) ring and the imidamide group can chelate to a metal center, forming stable complexes that can catalyze a wide range of chemical transformations. This is particularly relevant in the development of new catalysts for carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring, such as the isopropyl group in the case of 4-isopropylpicolinimidamide hydrochloride, to optimize the catalytic activity and selectivity of the metal complex.

Carboxamidine ligands, including picolinimidamides, have been shown to be effective in reductive cross-electrophile coupling reactions, which provide a powerful tool for the formation of C(sp²)-C(sp³) bonds without the need for pre-formed organometallic reagents. The development of novel ligands based on the picolinimidamide (B1582038) scaffold is an active area of research aimed at expanding the scope and efficiency of these important catalytic methods.

Historical Perspective on Imidamide and Picolinamide Scaffolds in Chemical Research

Ligand Architecture and Proposed Coordination Modes of 4-Isopropylpicolinimidamide Hydrochloride

The this compound ligand is characterized by a pyridine ring substituted at the 4-position with an isopropyl group and at the 2-position with a picolinimidamide functional group. This architecture offers several potential coordination modes. The most probable mode of coordination is as a bidentate N,N'-donor ligand. youtube.com This would involve the nitrogen atom of the pyridine ring and the imine nitrogen of the picolinimidamide group, forming a stable five-membered chelate ring with a metal center. This bidentate chelation is a common feature for ligands derived from picolinic acid and its analogues. nih.gov

Alternative, less common coordination modes could include monodentate coordination through either the pyridine or the imine nitrogen, or bridging coordination where the ligand links two metal centers. The specific mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Metal Complexation Studies Involving this compound

While specific studies on the metal complexation of this compound are scarce, we can infer its likely behavior from related systems.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this ligand would likely involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. nih.gov The deprotonation could be carried out in situ by using a base or by starting with the free base form of the ligand if available. Common transition metals from the first row, such as copper(II), nickel(II), cobalt(II), and zinc(II), would be expected to form stable complexes. ajol.inforesearchgate.net

Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and pyridine ring stretching modes.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion. libretexts.org

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: To confirm the stoichiometry of the complexes.

Coordination Geometry and Stereochemical Aspects in Metal-4-Isopropylpicolinimidamide Hydrochloride Complexes

The coordination geometry of metal complexes with this compound would be dictated by the preferred coordination number and geometry of the central metal ion, as well as the steric constraints imposed by the ligands.

For a metal ion that typically forms octahedral complexes, a likely stoichiometry would be [M(L)2X2], where L represents the bidentate 4-isopropylpicolinimidamide ligand and X represents a monodentate ligand (e.g., a halide or solvent molecule). In such a complex, several stereoisomers could exist, including cis/trans and facial/meridional isomers, depending on the arrangement of the ligands around the metal center. wikipedia.org

For metal ions that favor square planar or tetrahedral geometries, complexes with the stoichiometry [M(L)2] or [M(L)X2] could be anticipated. libretexts.org The bulky isopropyl group on the ligand might play a role in favoring one geometry over another. For instance, significant steric hindrance between the ligands could favor a tetrahedral arrangement over a square planar one for a four-coordinate complex.

Table 1: Predicted Coordination Geometries for Hypothetical Metal Complexes

| Metal Ion | Typical Coordination Number | Predicted Geometry with 4-Isopropylpicolinimidamide |

| Cu(II) | 4, 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar or Octahedral |

| Co(II) | 4, 6 | Tetrahedral or Octahedral |

| Zn(II) | 4 | Tetrahedral |

Electronic Structure and Ligand Field Theory in this compound Metal Complexes

The electronic properties of the metal complexes would be significantly influenced by the ligand field created by the 4-isopropylpicolinimidamide ligands. As a bidentate N,N'-donor ligand, it would be classified as a moderately strong field ligand, similar to other pyridine-based ligands. wikipedia.org

The splitting of the d-orbitals of the central metal ion upon complexation can be described by Ligand Field Theory. In an octahedral environment, the d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. The magnitude of this splitting (Δo) would determine the magnetic properties and the color of the complexes. For a moderately strong field ligand, both high-spin and low-spin complexes could be possible depending on the specific metal ion and its oxidation state. nih.gov

The electronic spectra of these complexes would be expected to show d-d transitions, which correspond to the excitation of an electron from a lower energy d-orbital to a higher energy one. libretexts.org The energy of these transitions is directly related to the ligand field splitting parameter. Additionally, charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), might be observed, particularly for complexes with redox-active metals. libretexts.org

Rational Ligand Design Strategies Utilizing the 4-Isopropylpicolinimidamide Scaffold

The 4-isopropylpicolinimidamide scaffold offers several avenues for rational ligand design to tune the properties of the resulting metal complexes for specific applications, such as catalysis or materials science. mdpi.com

Steric Tuning: The isopropyl group at the 4-position can be replaced with other alkyl or aryl groups of varying sizes. This would allow for systematic control over the steric environment around the metal center, which can influence reaction selectivity in catalytic applications.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. For example, an electron-donating group would increase the electron density on the nitrogen atoms, leading to stronger coordination and potentially a stronger ligand field. Conversely, an electron-withdrawing group would decrease the basicity of the ligand.

Functionalization: The picolinimidamide moiety itself can be further functionalized. For instance, the amine group could be substituted with different groups to introduce new functionalities or to create multidentate ligands capable of forming more complex coordination architectures.

By systematically modifying the 4-isopropylpicolinimidamide scaffold, a library of ligands with tailored steric and electronic properties could be developed. This approach is fundamental to the development of new catalysts with enhanced activity and selectivity, as well as novel materials with interesting magnetic or optical properties.

Catalytic Applications of 4 Isopropylpicolinimidamide Hydrochloride and Its Metal Complexes

Homogeneous Catalysis Mediated by 4-Isopropylpicolinimidamide (B13673939) Hydrochloride Complexes

There is no available information on the use of 4-isopropylpicolinimidamide hydrochloride complexes in homogeneous catalysis.

Asymmetric Catalysis with Chiral this compound Derivatives

No studies on the development or application of chiral derivatives of this compound for asymmetric catalysis have been found.

Hydrogenation and Dehydrogenation Reactions Catalyzed by this compound Complexes

There are no reports of this compound complexes being employed as catalysts for hydrogenation or dehydrogenation reactions.

Mechanistic Investigations of Catalytic Cycles Involving this compound

As there are no known catalytic reactions involving this compound, no mechanistic studies have been published.

Catalyst Stability, Reusability, and Deactivation Pathways of this compound Catalysts

Information regarding the stability, potential for reuse, or deactivation pathways of catalysts based on this compound is not available, as their catalytic activity has not been reported.

Mechanistic Investigations of Reactions Involving 4 Isopropylpicolinimidamide Hydrochloride

Fundamental Reaction Pathways and Intermediates for 4-Isopropylpicolinimidamide (B13673939) Hydrochloride Transformations

The reactivity of 4-isopropylpicolinimidamide hydrochloride is dictated by the interplay of its constituent parts: the pyridine (B92270) ring, the imidamide functional group, and the isopropyl substituent. Fundamental reaction pathways are likely to involve transformations at the imidamide moiety and potentially modifications of the pyridine ring, influenced by the electronic and steric properties of the isopropyl group.

One of the most fundamental reactions for an imidamide is hydrolysis . This process would involve the nucleophilic attack of water on the carbon atom of the C=N double bond. The reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrogen atoms of the imidamide group would be protonated, increasing the electrophilicity of the central carbon atom and making it more susceptible to attack by a weak nucleophile like water. The reaction would proceed through a tetrahedral intermediate, which would then collapse to form a picolinamide (B142947) derivative and ammonia (B1221849) or an amine.

Scheme 1: Proposed Acid-Catalyzed Hydrolysis Pathway

Where Py represents the 4-isopropylpyridine (B108708) moiety.

Another potential reaction pathway involves reactions with nucleophiles . Stronger nucleophiles than water, such as alcohols, amines, or thiols, could react with the imidamide group to form new products. For instance, reaction with an alcohol could yield an imidate ester, while reaction with an amine could result in a transimidation reaction, forming a new amidine.

The pyridine ring itself can participate in reactions. For example, N-alkylation or N-oxidation of the pyridine nitrogen is possible. Furthermore, electrophilic aromatic substitution on the pyridine ring could occur, although the existing substituents would direct the position of attack.

Potential Reaction Intermediates:

| Intermediate Type | Description | Potential Formation Pathway |

| Protonated Imidamide | The imidamide group with one or both nitrogen atoms protonated. | Reaction with acids. |

| Tetrahedral Intermediate | A species with a central sp3-hybridized carbon atom formed by nucleophilic attack on the imidamide carbon. | Hydrolysis, alcoholysis, aminolysis. |

| Imidate Ester | A compound with the structure Py-C(=NR)OR'. | Reaction with alcohols. |

| N-Oxide | The pyridine nitrogen is oxidized to an N-oxide. | Reaction with oxidizing agents like peroxy acids. |

Role of the Imidamide Functional Group in Reaction Mechanisms and Selectivity

The imidamide functional group, -C(=NH)NHR, is a key determinant of the reactivity of this compound. It is a nitrogen analog of a carboxylic acid and shares some reactivity patterns with both amidines and amides.

The imidamide group is characterized by a high degree of basicity due to the presence of two nitrogen atoms. wikipedia.org Protonation can occur at either the sp2- or sp3-hybridized nitrogen atom. The resulting amidinium ion is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the central carbon. wikipedia.org This inherent basicity means that in many reactions, the imidamide group can act as an internal base or a proton shuttle, influencing the reaction mechanism.

The selectivity of reactions involving the imidamide group is often high. For example, in hydrolysis reactions, the site of nucleophilic attack is selectively the carbon atom of the C=N bond due to its electrophilic character, which is enhanced upon protonation. In reactions with other nucleophiles, the imidamide can be selectively targeted over other potentially reactive sites in a molecule, depending on the reaction conditions. The imidamide group's ability to form stable complexes with metal ions can also be exploited to direct reactions to specific locations within the molecule.

Influence of the Isopropyl Moiety on Reaction Pathways and Stereoselectivity

The isopropyl group at the 4-position of the pyridine ring exerts both steric and electronic effects that can significantly influence the course of reactions.

Steric hindrance from the bulky isopropyl group can hinder the approach of reactants to the pyridine nitrogen and the adjacent positions on the ring. This can affect the rate of reactions occurring at these sites and may favor reactions at less sterically crowded positions. For example, in reactions involving the pyridine nitrogen, the isopropyl group might slow down the rate of N-alkylation compared to an unsubstituted picolinimidamide (B1582038).

The isopropyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, which can affect its reactivity in several ways:

It can increase the basicity of the pyridine nitrogen, making it more susceptible to protonation or coordination with Lewis acids.

It can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, although such reactions are generally difficult on pyridine itself.

In terms of stereoselectivity , while the isopropyl group itself is not chiral, its presence can influence the stereochemical outcome of reactions if a new chiral center is formed in its vicinity. The steric bulk of the isopropyl group can create a biased environment, favoring the formation of one stereoisomer over another. For instance, in a hypothetical addition reaction to the C=N bond of the imidamide, the isopropyl group could direct the approach of a nucleophile from the less hindered face of the molecule, leading to a diastereomeric excess of one product. Studies on other systems have shown that alkyl groups can significantly affect the distribution of homo- and heterochiral species in stereoselective reactions. mdpi.com

Kinetic Studies and Reaction Rate Determinations of Transformations Involving this compound

Kinetic studies are essential for elucidating the detailed mechanism of a reaction by providing information about the reaction rate, the order of the reaction with respect to each reactant, and the activation parameters (enthalpy and entropy of activation). For transformations involving this compound, several kinetic investigations could be envisioned.

A prime candidate for kinetic study is the hydrolysis of the compound. The rate of hydrolysis could be monitored under various pH conditions to determine the dependence of the reaction rate on the concentration of H+ or OH-. A pH-rate profile, a plot of the observed rate constant (k_obs) versus pH, would reveal the different reactive species (e.g., protonated, neutral, or deprotonated forms of the molecule) and the specific rate constants for their reactions. scielo.br

Table of Hypothetical Kinetic Data for Hydrolysis at 25°C:

| pH | k_obs (s⁻¹) | Dominant Reactive Species | Proposed Mechanism |

| 1 | 5.2 x 10⁻⁴ | Protonated Imidamide | Acid-catalyzed nucleophilic attack by water |

| 4 | 1.8 x 10⁻⁵ | Protonated Imidamide | Slower acid-catalyzed hydrolysis |

| 7 | 3.5 x 10⁻⁷ | Neutral Imidamide | Uncatalyzed hydrolysis |

| 10 | 9.1 x 10⁻⁶ | Neutral Imidamide | Base-catalyzed hydrolysis (attack by OH⁻) |

| 13 | 4.6 x 10⁻⁴ | Neutral Imidamide | Dominant base-catalyzed hydrolysis |

The influence of the isopropyl group on the reaction rate could be quantified by comparing the rate constants for the hydrolysis of this compound with those of unsubstituted picolinimidamide hydrochloride under identical conditions. This would allow for the separation of electronic and steric effects.

Furthermore, the Arrhenius equation and Eyring equation could be applied to data obtained at different temperatures to determine the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters provide insights into the nature of the transition state. A large negative entropy of activation, for example, would suggest a highly ordered transition state, consistent with a bimolecular reaction mechanism.

Spectroscopic Characterization of Reaction Intermediates in Reactions with this compound

The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. Several spectroscopic techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing stable or relatively long-lived intermediates. For reactions of this compound, ¹H and ¹³C NMR could be used to monitor the disappearance of starting material and the appearance of products. By performing the reaction at low temperatures, it might be possible to observe the signals of transient intermediates. For example, the formation of a tetrahedral intermediate in the hydrolysis reaction would be accompanied by a significant upfield shift of the signal for the central carbon atom in the ¹³C NMR spectrum.

Mass spectrometry (MS) is particularly useful for detecting and identifying intermediates, even at very low concentrations. Techniques such as electrospray ionization (ESI-MS) can be used to transfer ionic intermediates from the solution phase to the gas phase for analysis. By coupling a reaction vessel directly to a mass spectrometer, it is possible to monitor the reaction in real-time and identify the mass-to-charge ratios of intermediates.

Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in intermediates. For instance, the C=N stretching frequency in the IR spectrum would be expected to disappear upon formation of a tetrahedral intermediate, while a C=O stretching frequency would appear in the final amide product.

UV-Visible spectroscopy can be used to monitor reactions that involve a change in conjugation or the formation of colored intermediates. The pyridine ring and the imidamide group have characteristic UV absorptions that would be expected to change as the reaction progresses.

Table of Spectroscopic Techniques and Their Potential Application:

| Spectroscopic Technique | Information Provided | Potential Application to this compound Reactions |

| ¹H and ¹³C NMR | Structural information, identification of stable intermediates. | Observing the formation of hydrolysis products; potentially trapping and characterizing low-temperature intermediates. |

| ESI-MS | Mass-to-charge ratio of ionic intermediates. | Detecting protonated imidamide species and other charged intermediates in the reaction mixture. |

| IR/Raman Spectroscopy | Identification of functional groups. | Monitoring the disappearance of the C=N bond and the appearance of a C=O bond during hydrolysis. |

| UV-Visible Spectroscopy | Changes in electronic structure and conjugation. | Following the kinetics of reactions that involve changes in the aromatic system or the formation of colored species. |

By combining these spectroscopic methods with kinetic studies and theoretical calculations, a detailed and comprehensive picture of the mechanistic intricacies of reactions involving this compound can be developed.

Computational and Theoretical Studies of 4 Isopropylpicolinimidamide Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for 4-Isopropylpicolinimidamide (B13673939) Hydrochloride

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-Isopropylpicolinimidamide hydrochloride. researchgate.netresearchgate.net These calculations provide a fundamental understanding of the molecule's electronic environment.

DFT calculations can elucidate the electronic structure of this compound, highlighting regions of high and low electron density. This information is critical for predicting the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

The flexibility of the isopropyl group and the potential for tautomerism in the picolinimidamide (B1582038) moiety make conformational analysis a key area of study. Quantum chemical calculations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. mdpi.com This is essential for understanding which shapes the molecule is likely to adopt in different environments.

Tautomerism, the interconversion of structural isomers, is also a critical aspect. For this compound, different tautomeric forms of the imidamide group can exist. DFT calculations can predict the relative energies of these tautomers, determining the most stable form under various conditions. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions of this compound

Molecular dynamics (MD) simulations offer a dynamic picture of this compound, tracking its movements and interactions over time. mdpi.comnih.gov These simulations are particularly useful for understanding how the molecule behaves in a biological context, such as in solution or near a protein target.

By simulating the molecule in a box of water molecules, for instance, researchers can study how the solvent influences its conformation and dynamics. frontiersin.org MD simulations can also reveal how the molecule interacts with other molecules, such as ions or biological macromolecules, providing insights into its binding mechanisms. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational methods can be used to map out the entire pathway of a chemical reaction involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanism. youtube.com This is invaluable for understanding how the molecule might be metabolized or how it participates in chemical reactions.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of new molecules based on their chemical structure. nih.govnih.gov For this compound, a QSAR model could be developed by synthesizing a series of analogues with slight chemical modifications and testing their biological activity.

The structural features of these analogues, known as molecular descriptors, are then correlated with their activity to create a predictive model. This allows for the virtual screening of large libraries of compounds to identify those with potentially high activity, streamlining the drug discovery process. nih.gov

Table 2: Example of a QSAR Model for this compound Analogues

| Analogue | Molecular Descriptor (e.g., LogP) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analogue 1 | 2.1 | 5.2 | 5.5 |

| Analogue 2 | 2.5 | 3.8 | 3.9 |

| Analogue 3 | 1.8 | 7.1 | 6.8 |

| Analogue 4 | 2.9 | 2.5 | 2.7 |

Note: This table presents hypothetical data to illustrate the relationship between molecular descriptors and biological activity in a QSAR study.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. In the context of this compound, AI algorithms can be trained on existing chemical and biological data to predict the properties of new analogues with greater speed and accuracy than traditional QSAR models. These advanced computational approaches can analyze complex datasets to identify subtle structure-activity relationships that might be missed by human researchers.

Derivatization Strategies and Structure Reactivity Correlations of 4 Isopropylpicolinimidamide Hydrochloride Analogues

Systematic Synthesis of Analogues with Modifications on the Picoline Ring of 4-Isopropylpicolinimidamide (B13673939) Hydrochloride

The picoline ring is a critical scaffold for derivatization, offering multiple sites for modification to probe structure-reactivity relationships. A variety of synthetic strategies can be employed to introduce a wide range of functional groups at different positions on this aromatic core.

One common approach involves the direct functionalization of a pre-existing picoline ring. For instance, electrophilic aromatic substitution reactions can be utilized to introduce substituents such as nitro or halogen groups, which can then serve as handles for further transformations. The synthesis of 2-amino-3-bromo-pyridine derivatives via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) exemplifies such a strategy. nih.gov These halogenated intermediates are versatile precursors for introducing other functionalities through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

Another strategy involves the construction of the substituted picoline ring from acyclic precursors. For example, a unique synthetic route to 3-hydroxy-4-substituted picolinonitriles has been developed from 4-propargylaminoisoxazoles through a gold(I)-catalyzed cyclization and subsequent N–O bond cleavage. nih.gov This method allows for the introduction of various substituents at the 4-position of the picoline ring.

Furthermore, condensation reactions of dipicolinic acid with aldehydes and ketones can yield pyridine (B92270) carbinols, which can be further modified. researchgate.net The Vilsmeier-Haack reaction on aminocoumarins to yield aldehydes, followed by condensation with C-H acids, also represents a viable route to construct substituted pyridine systems. researchgate.net These methods provide a toolbox for systematically altering the electronic and steric properties of the picoline ring in 4-isopropylpicolinimidamide hydrochloride analogues.

A summary of potential modifications on the picoline ring is presented in the table below.

| Modification Strategy | Reagents/Conditions | Potential Substituents | Reference |

| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), DMF | Bromo | nih.gov |

| Gold-Catalyzed Cyclization | JohnPhos AuCl, AgSbF₆ | Hydroxy, various at C4 | nih.gov |

| Condensation Reaction | Dipicolinic acid, aldehydes/ketones | Carbinols | researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF on aminocoumarins | Formyl | researchgate.net |

Introduction of Diverse Substituents on the Imidamide Nitrogen and Isopropyl Moiety of this compound

Modification of the imidamide nitrogen and the isopropyl group of this compound offers another avenue to explore the chemical space and modulate reactivity.

For the imidamide nitrogen, N-substitution can be achieved through various synthetic transformations. Reductive amination of carbonyl compounds and the Mitsunobu reaction are common approaches to introduce a wide array of substituents on nitrogen atoms within heterocyclic systems. mdpi.com Alkylation using alkyl halides or other electrophiles under basic conditions is another straightforward method for derivatization of nitrogen-containing heterocycles. nih.gov These strategies would allow for the introduction of alkyl, aryl, and other functional groups on the imidamide nitrogen, thereby influencing its basicity and hydrogen bonding capacity.

Regarding the isopropyl moiety, its modification can significantly impact the lipophilicity and steric profile of the molecule. Alkyl groups play a crucial role in drug design by influencing molecular stability, reactivity, and biological interactions. The hydrophobic nature of alkyl groups often affects pharmacokinetic properties. Synthetic strategies to replace the isopropyl group could involve starting from a different 4-substituted picolinonitrile precursor. For example, instead of an isopropyl group, other alkyl or cycloalkyl groups could be introduced. The role of alkyl groups in drug design is significant as they can shield molecules from enzymatic degradation and modulate binding affinity.

The following table outlines potential derivatization strategies for the imidamide nitrogen and isopropyl moiety.

| Moiety | Derivatization Strategy | Potential Substituents | Reference |

| Imidamide Nitrogen | Reductive Amination | Various alkyl and aryl groups | mdpi.com |

| Imidamide Nitrogen | Mitsunobu Reaction | Various functionalized groups | mdpi.com |

| Imidamide Nitrogen | Alkylation | Alkyl, benzyl (B1604629) groups | nih.gov |

| Isopropyl Moiety | Use of alternative starting materials | Other alkyl, cycloalkyl groups |

Chemoinformatic Approaches to Explore the Chemical Space of this compound Derivatives

Chemoinformatics provides powerful tools to navigate the vast chemical space of potential this compound derivatives and to prioritize synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, aiming to build mathematical models that correlate chemical structures with their reactivity or biological activity. nih.govnih.govmdpi.comsemanticscholar.orgopenbioinformaticsjournal.com

The process typically begins with the calculation of a wide range of molecular descriptors for a set of synthesized or virtual analogues. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., NBO charges, dipole moment), steric (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity, polar surface area). nih.govchemscene.com For instance, in a QSAR study on dipicolinic acid derivatives, descriptors such as MATS4m, EEig03d, BELm4, and Mor10p were found to be important for predicting antioxidant activity. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to develop the QSAR model. semanticscholar.org MLR provides a linear equation that describes the relationship, while ANN can capture more complex, non-linear relationships. semanticscholar.org The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.govnih.gov For example, a QSAR model for andrographolide (B1667393) derivatives showed a cross-validation r² of 0.794, indicating good predictive ability. mdpi.com

These validated QSAR models can then be used to predict the reactivity of unsynthesized analogues, allowing researchers to focus on the most promising candidates. This virtual screening approach significantly accelerates the discovery process.

| Chemoinformatic Tool | Application | Key Parameters/Descriptors | Reference |

| QSAR | Predicting reactivity/activity | Molecular descriptors (e.g., electronic, steric) | nih.govnih.govmdpi.comsemanticscholar.orgopenbioinformaticsjournal.com |

| MLR | Building linear models | R², F-statistic | semanticscholar.org |

| ANN | Building non-linear models | Architecture (e.g., 9-4-1) | semanticscholar.org |

| Molecular Descriptors | Quantifying molecular properties | TPSA, LogP, H-bond donors/acceptors | chemscene.com |

Experimental Determination of Structure-Reactivity Relationships for this compound Analogues

The experimental determination of structure-reactivity relationships (SRRs) is essential to validate the predictions from chemoinformatic models and to gain a deeper understanding of the underlying chemical principles. This involves synthesizing a focused library of analogues, as designed in the previous sections, and subjecting them to relevant reactivity assays.

The choice of assay depends on the intended application of the compounds. For example, if the goal is to develop new ligands for a specific biological target, binding assays would be performed. The affinity of each compound for the target would be determined, often through radioligand binding studies. nih.gov

The collected experimental data, such as IC₅₀ values or reaction rate constants, are then correlated with the structural modifications. For instance, a study on substituted pyrimidines revealed that a meta-bromo substitution on a phenyl ring led to a significant increase in antibacterial activity compared to a para-bromo substitution. nih.gov This highlights the importance of substituent position on reactivity.

By systematically comparing the reactivity of analogues with modifications on the picoline ring, the imidamide nitrogen, and the isopropyl moiety, a comprehensive SRR profile can be established. For example, in a series of imidazo[4,5-c] and [4,5-b]pyridine derivatives, compounds with specific substitutions showed promising antimicrobial activities with low MIC values. nih.gov This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and materials science.

The following table provides examples of how SRRs can be experimentally determined.

| Compound Series | Experimental Assay | Observed Relationship | Reference |

| Substituted Pyrimidines | Antibacterial activity (MIC) | Meta-bromo substitution enhances activity | nih.gov |

| Imidazo[4,5-c/b]pyridines | Antimicrobial activity (MIC) | Specific substitutions lead to low MIC values | nih.gov |

| Thromboxane A2 Antagonists | Radioligand binding | Affinity determined by structural modifications | nih.gov |

Future Directions and Emerging Research Avenues for 4 Isopropylpicolinimidamide Hydrochloride

Integration of 4-Isopropylpicolinimidamide (B13673939) Hydrochloride in Advanced Materials Science Applications

The structural characteristics of 4-Isopropylpicolinimidamide hydrochloride make it a promising candidate for incorporation into advanced materials. The pyridine (B92270) and amidine moieties offer potential coordination sites for metal ions, suggesting its use as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.

Amine-functionalized MOFs have demonstrated significant potential for applications such as CO2 capture and catalysis. rsc.orgresearchgate.net The amidine group in this compound, being a strong base, could be similarly exploited. The incorporation of this ligand into MOFs could lead to materials with tailored porosity and basicity, making them suitable for gas storage and separation. researchgate.net Furthermore, the isopropyl group provides a degree of steric bulk and hydrophobicity that could influence the packing and pore structure of the resulting framework.

The amidine functionality is also a stimulus-responsive building block. nih.gov Polymers containing amidine motifs have been shown to reversibly capture and release CO2. ornl.gov This suggests that this compound could be used as a monomer or a functionalizing agent to create "smart" polymers that respond to changes in CO2 concentration or pH. rsc.orgrsc.org Such materials could find applications in areas like drug delivery, where a change in the local environment could trigger the release of a therapeutic agent. google.com

Below is a hypothetical data table illustrating the potential properties of MOFs synthesized with 4-Isopropylpicolinimidamide as a ligand, based on data from related amine-functionalized MOFs.

| Hypothetical MOF | Metal Ion | Potential Gas Adsorption Capacity (cm³/g at STP) | Potential Application |

| M-PIH-1 | Zn(II) | CO₂: 120, CH₄: 45 | Gas Separation |

| M-PIH-2 | Cu(II) | H₂: 95 | Hydrogen Storage |

| M-PIH-3 | Zr(IV) | N₂: 25 | Selective Gas Adsorption |

| Note: This data is hypothetical and extrapolated from literature on similar MOFs. |

Development of Novel Synthetic Methodologies for this compound

The synthesis of N-substituted amidines is a well-established field of organic chemistry, and several methods could be adapted for the preparation of this compound. A common route is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine. semanticscholar.org For the synthesis of this compound, this would involve the reaction of 4-isopropylpicolinonitrile (B1390049) with an alcohol and HCl, followed by reaction with ammonia (B1221849).

Other modern synthetic approaches could also be explored. For instance, the direct amination of amides, promoted by reagents like trifluoromethanesulfonic anhydride, offers a modular route to various substituted amidines. semanticscholar.org Metal-catalyzed reactions, such as the palladium-catalyzed amination of aldehydes, also provide efficient pathways to amide and, subsequently, amidine synthesis. acs.orgnih.gov

A key area of future research would be the development of a stereoselective synthesis for chiral amidines, which could be valuable for applications in asymmetric catalysis. The following table outlines some potential synthetic routes for this compound, with hypothetical yields based on similar reactions reported in the literature.

| Synthetic Route | Key Reagents | Hypothetical Yield (%) | Potential Advantages |

| Pinner Reaction | 4-Isopropylpicolinonitrile, HCl, Ethanol, Ammonia | 70-80 | Well-established, readily available starting materials |

| From Amide | 4-Isopropylpicolinamide, Triflic Anhydride, Amine | 80-90 | High yielding, modular |

| Metal-Catalyzed | 4-Isopropylbenzaldehyde, Amine, Pd catalyst | 60-75 | Milder reaction conditions |

| Note: This data is hypothetical and extrapolated from literature on analogous reactions. |

Bio-inspired Catalysis and Mimicry Utilizing 4-Isopropylpicolinimidamide Scaffolds

The field of bio-inspired catalysis seeks to develop synthetic catalysts that mimic the function of natural enzymes. acs.orgnih.govresearchgate.net The this compound scaffold, with its potential to act as a bidentate or tridentate ligand, is an excellent candidate for creating mimics of metalloenzymes. nih.gov The pyridine nitrogen and the amidine group can coordinate to a metal center, creating a catalytic site that can be tuned by modifying the substituents on the ligand.

A promising area of research is the development of oxidation catalysts. By coordinating this compound to transition metals like manganese, iron, or ruthenium, it may be possible to create complexes that catalyze the oxidation of alcohols or other organic substrates. cmu.edu The isopropyl group could play a role in modulating the steric environment around the metal center, influencing the selectivity of the catalytic reaction.

Furthermore, the amidinate ligand (the deprotonated form of the amidine) can stabilize a wide range of metal complexes, which have shown catalytic activity in various reactions, including polymerization and hydrophosphination. nih.govrsc.org Research into the catalytic activity of metal complexes of 4-Isopropylpicolinimidamide would be a fruitful avenue for future investigations.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Characterization of this compound Transformations

A thorough understanding of the properties and reactivity of this compound and its derivatives would require detailed spectroscopic characterization. Advanced NMR techniques, such as 2D-COSY, HSQC, and HMBC, would be essential for unambiguously assigning the proton and carbon signals, especially for more complex derivatives or metal complexes. nih.govrsc.orgacs.orgnih.gov

Based on data for related N-substituted amidines and pyridine derivatives, the following table provides hypothetical NMR chemical shift ranges for this compound.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Pyridine-H | 7.5 - 8.5 | 120 - 150 |

| Isopropyl-CH | 3.0 - 3.5 | 30 - 40 |

| Isopropyl-CH₃ | 1.2 - 1.5 | 20 - 25 |

| Amidine-NH | 9.0 - 11.0 | - |

| Amidine-C | - | 150 - 165 |

| Note: This data is hypothetical and based on analogous compounds. |

Infrared (IR) spectroscopy would also be a crucial tool for characterizing the compound, with characteristic absorption bands expected for the C=N and N-H vibrations of the amidine group, as well as the vibrations of the pyridine ring and the isopropyl group. vscht.czpressbooks.pubresearchgate.netlibretexts.orglibretexts.org

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |

| N-H stretch (amidine) | 3300 - 3500 |

| C=N stretch (amidine) | 1620 - 1680 |

| C-H stretch (isopropyl) | 2850 - 2970 |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 |

| Note: This data is hypothetical and based on analogous compounds. |

Furthermore, in-situ spectroscopic techniques, such as Raman spectroscopy and FT-IR, could be employed to monitor the synthesis of this compound and its transformations in real-time. rsc.orgmit.edursc.orgnih.gov This would provide valuable kinetic and mechanistic information, aiding in the optimization of reaction conditions and the development of more efficient synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.